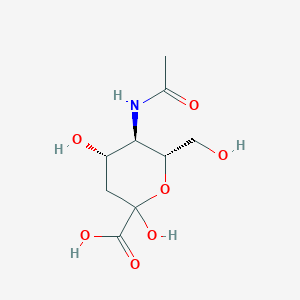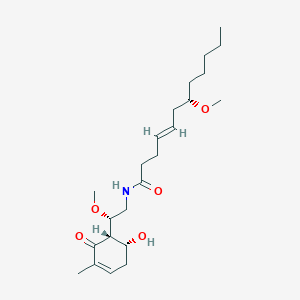
1-Methoxy-2-hydroxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-hydroxyanthracene is a member of anthracenes.
Scientific Research Applications
Dual Fluorescence in Anthracene Derivatives
A study by Albrecht et al. (2007) explored the time-resolved emission properties of various anthracene derivatives, including 2-methoxy-substituted anthracene derivatives. These compounds displayed dual emission lifetimes, suggesting the presence of two different, interconvertible emissive species. This property has potential applications in the development of sensitive fluorescent probes for various analytes (Albrecht et al., 2007).
Photocyclodimerization Studies
Mizoguchi et al. (2006) investigated the supramolecular enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylic acid in the presence of chiral templates. This research highlights the potential of anthracene derivatives in stereochemical control in organic synthesis (Mizoguchi et al., 2006).
Fluorescence Sensing Applications
Ihmels et al. (2000) studied the fluorescence properties of 6-methoxyanthracene-2-carboxylic acid derivatives. They found that these compounds exhibited solvatochromism and could be used as fluorescence sensors for detecting changes in their environment, such as protonation or complexation with metal ions (Ihmels et al., 2000).
Cytotoxic Activities of Anthracene Derivatives
Zhang et al. (2011) isolated a new anthracene derivative from marine Streptomyces, which showed selective cytotoxicity against human lung adenocarcinoma cells. This suggests a potential for such compounds in cancer research (Zhang et al., 2011).
Molecular Weight Control in Polymerization
Neef and Ferraris (2000) conducted mechanistic studies on the polymerization of α,α‘-dibromo-2-methoxy-5-(2-ethylhexyloxy)xylene, offering insights into the molecular weight control in polymer synthesis, which is critical for material science applications (Neef & Ferraris, 2000).
Degradation of Polycyclic Aromatic Hydrocarbons
Moody et al. (2001) investigated the degradation of anthracene by Mycobacterium sp., identifying various metabolites including 1-methoxy-2-hydroxyanthracene. This research contributes to understanding the microbial breakdown of environmental pollutants (Moody et al., 2001).
Extraction and Transport of Metal Ions
Vani et al. (2011) synthesized redox-switched anthraquinone derived podands and studied their extraction and transport of biologically important metal ions. This work is relevant to the development of ion-selective electrodes and sensors (Vani et al., 2011).
properties
Product Name |
1-Methoxy-2-hydroxyanthracene |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-methoxyanthracen-2-ol |
InChI |
InChI=1S/C15H12O2/c1-17-15-13-9-11-5-3-2-4-10(11)8-12(13)6-7-14(15)16/h2-9,16H,1H3 |
InChI Key |
PXCNZFUIADLNGV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC2=CC3=CC=CC=C3C=C21)O |
Canonical SMILES |
COC1=C(C=CC2=CC3=CC=CC=C3C=C21)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
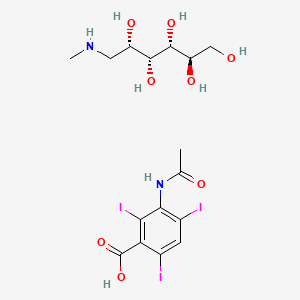
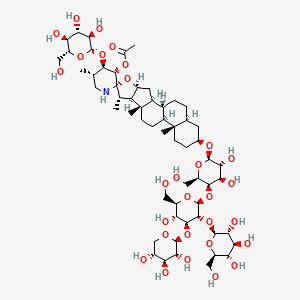

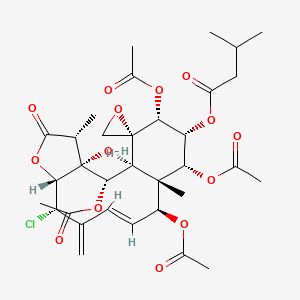
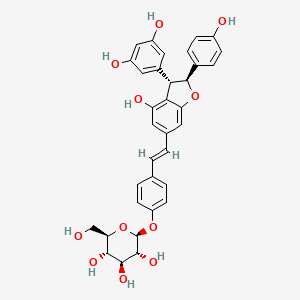
![[(5aS,5bR,7aR,9R,10R,11aS,11bS)-11a-(hydroxymethyl)-3a,5a,5b,8,8-pentamethyl-1-oxo-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6,7,7a,9,10,11,11b,12,13-dodecahydro-2H-cyclopenta[a]chrysen-10-yl] acetate](/img/structure/B1259512.png)

![(9z)-N-[(2s,3r,4e)-1-(Beta-D-Glucopyranosyloxy)-3-Hydroxyoctadec-4-En-2-Yl]octadec-9-Enamide](/img/structure/B1259515.png)
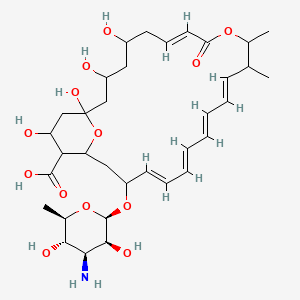
![(1R)-12-methyl-13-oxa-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-14-one](/img/structure/B1259520.png)

